molecular formula C9H9FO3 B6239974 methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate CAS No. 32222-46-1

methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate

Cat. No. B6239974
CAS RN: 32222-46-1
M. Wt: 184.2
InChI Key:
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Description

Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate, commonly known as 4-Fluoro-2-hydroxyacetophenone (4F-2HAP), is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 204.2 g/mol. 4F-2HAP is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a precursor for other compounds. It has also been used as a model compound to study the mechanism of action of certain enzymes and as a tool to investigate the biochemical and physiological effects of certain compounds.

Scientific Research Applications

4F-2HAP has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a precursor for other compounds. It has also been used as a model compound to study the mechanism of action of certain enzymes, and as a tool to investigate the biochemical and physiological effects of certain compounds. Additionally, 4F-2HAP has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.

Mechanism of Action

The mechanism of action of 4F-2HAP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as the cytochrome P450 enzyme family. Inhibition of these enzymes can lead to the inhibition of certain biochemical processes, such as the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
4F-2HAP has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to inhibit the activity of certain enzymes, such as the cytochrome P450 enzyme family. This inhibition can lead to the inhibition of certain biochemical processes, such as the metabolism of drugs and other compounds. Additionally, 4F-2HAP has been shown to have anti-inflammatory and antifungal effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4F-2HAP in lab experiments is that it is a relatively inexpensive and easily accessible compound. Additionally, the compound is stable and can be stored for long periods of time. One of the main limitations of using 4F-2HAP in lab experiments is that its mechanism of action is not fully understood. Additionally, the compound can be toxic in high concentrations, and care must be taken to ensure that it is handled safely.

Future Directions

There are a number of potential future directions for the use of 4F-2HAP in scientific research. One potential direction is to further investigate the mechanism of action of the compound and its potential applications in drug development. Additionally, further research could be carried out to investigate the biochemical and physiological effects of 4F-2HAP and its potential therapeutic applications. Additionally, further research could be conducted to investigate the potential toxicity of the compound and to develop methods to reduce its toxicity. Finally, further research could be conducted to investigate the potential applications of 4F-2HAP in other areas, such as the synthesis of other compounds.

Synthesis Methods

4F-2HAP can be synthesized in two ways. The first method involves the reaction of 4-fluorophenol with sodium hydroxide and acetic anhydride in the presence of a catalyst. The second method involves the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a catalyst. In both methods, the reaction is carried out at a temperature of 80-90°C, and the product is isolated by precipitation or filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate involves the conversion of 4-fluorophenylacetic acid to the corresponding acid chloride, which is then reacted with methyl (2R)-2-hydroxyacetate to yield the desired product.", "Starting Materials": [ "4-fluorophenylacetic acid", "thionyl chloride", "methyl (2R)-2-hydroxyacetate", "triethylamine", "dichloromethane", "sodium bicarbonate", "brine" ], "Reaction": [ "4-fluorophenylacetic acid is converted to the corresponding acid chloride using thionyl chloride and triethylamine in dichloromethane.", "The resulting acid chloride is then reacted with methyl (2R)-2-hydroxyacetate in the presence of triethylamine and dichloromethane.", "The reaction mixture is then quenched with a solution of sodium bicarbonate and extracted with dichloromethane.", "The organic layer is washed with brine, dried over magnesium sulfate, and concentrated to yield the desired product, methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate." ] }

CAS RN

32222-46-1

Product Name

methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate

Molecular Formula

C9H9FO3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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